Welcome to the BenchChem Online Store!
molecular formula C10H11NO B045635 3,3-Dimethylindolin-2-one CAS No. 19155-24-9

3,3-Dimethylindolin-2-one

Cat. No. B045635
M. Wt: 161.2 g/mol
InChI Key: KEZHRKOVLKUYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04818755

Procedure details

A neat mixture of AlCl3 (8.28 g) and the amide obtained in Step 1. above (5 g) is heated slowly to about 135°-140° C. and maintained at this temperature for about 10-15 min. Ice water is added slowly to the reaction mixture and the residue is extracted with ether. The organic extract is washed with 1N HCl, 10% aqueous sodium carbonate, dried, filtered and evaporated affording a solid. The solid is purified by flash chromatography (silica gel; 2% methanol/methylene chloride) affording the desired product as a white crystalline solid, M.P.=151°-152° C.
Name
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([NH:11][C:12](=[O:17])[C:13](Br)([CH3:15])[CH3:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[CH3:14][C:13]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:11][C:12]1=[O:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C(C)(C)Br)=O
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
above (5 g) is heated slowly to about 135°-140° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for about 10-15 min
Duration
12.5 (± 2.5) min
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with 1N HCl, 10% aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
affording a solid
CUSTOM
Type
CUSTOM
Details
The solid is purified by flash chromatography (silica gel; 2% methanol/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC2=CC=CC=C12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.